molecular formula C10H17N3 B13192142 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine

Cat. No.: B13192142
M. Wt: 179.26 g/mol
InChI Key: JQLSEXZPQJOVQJ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-imidazol-2-yl)cyclopentan-1-amine is a bicyclic compound comprising a cyclopentane ring fused to an imidazole moiety, with an ethyl substituent on the imidazole nitrogen and a primary amine group on the cyclopentane.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C10H17N3/c1-2-13-6-5-12-10(13)8-3-4-9(11)7-8/h5-6,8-9H,2-4,7,11H2,1H3

InChI Key

JQLSEXZPQJOVQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2CCC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylimidazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition or activation of specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds share structural or functional similarities with 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine, enabling a comparative assessment of their properties and synthesis strategies.

Structural Analogues with Imidazole and Cyclic Amine Moieties

KY-20-22: 3-((1E,4E)-5-(1-Ethyl-1H-imidazol-2-yl)-3-oxopenta-1,4-dien-1-yl)-4H-chromen-4-one
  • Key Features: Combines the 1-ethylimidazole group with a chromone (flavonoid-derived) scaffold via a conjugated dienone linker.
  • Synthesis : Prepared via aldol condensation between 3-formylchromone and (E)-4-(1-ethyl-1H-imidazol-2-yl)but-3-en-2-one. Synergistic pharmacophoric effects are hypothesized due to hybrid design .
1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine
  • Key Features : Retains the 1-ethylimidazole group but replaces the cyclopentane with a phenylethyl backbone and a methylamine group.
  • Properties : The aromatic phenyl group may enhance lipophilicity and alter receptor-binding profiles compared to the cyclopentane’s constrained geometry .
1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine hydrochloride
  • Key Features : Cyclopentane-amine backbone with a fluorophenylmethyl substituent instead of imidazole.
  • Properties: Molecular weight 229.73; CAS EN300-6759677. The fluorine atom enhances metabolic stability and bioavailability compared to non-halogenated analogues .
  • Synthesis: Not detailed in evidence but likely involves reductive amination or nucleophilic substitution.
(1S,3R,4S)-3-Ethyl-4-(6-Tosyl-pyrrolotriazolopyrazin-1-yl)cyclopentylcarbamate
  • Synthesis : Derived from (1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolotriazolopyrazin-1-yl)cyclopentan-1-amine via reaction with isopropyl chloroformate in THF/TEA (60% yield).
3-(Aminomethyl)cyclobutanecarboxylic Acid
  • Synthesis : Catalytic hydrogenation of benzyl 3-(azidomethyl)cyclobutanecarboxylate (100% yield).
  • Structural Contrast : Cyclobutane ring and carboxylic acid group distinguish it from the cyclopentane-amine scaffold .

Pharmacologically Active Imidazole Derivatives

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrobromide (C19)
  • Key Features : Dihydroimidazole core with a 3-methoxyphenyl group.
  • Synthesis: Prepared via coupling of 4-nitrophenyl carbamate with 2-amino-imidazoline hydrobromides using potassium phosphate and DIEA .
  • Differentiation : The dihydroimidazole ring and methoxyaryl group may favor interactions with adrenergic or serotonin receptors.
3-(1H-Imidazol-2-yl)-1-propanamine
  • Key Features : Linear propylamine chain linking imidazole and primary amine (molecular weight 125.17; CAS 41306-56-3).

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number
This compound C10H17N3 179.27 Cyclopentane-amine, 1-ethylimidazole Not provided
KY-20-22 C21H19N3O3 361.40 Chromone-imidazole hybrid Not provided
1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine C14H19N3 229.33 Phenylethyl-imidazole, methylamine Not provided
1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine C12H17ClFN 229.73 Fluorophenyl-cyclopentane EN300-6759679
3-(1H-Imidazol-2-yl)-1-propanamine C6H11N3 125.17 Linear imidazole-propylamine 41306-56-3

Biological Activity

3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features, which combine an imidazole ring with a cyclopentane backbone. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4C_{10}H_{14}N_4, with a molecular weight of approximately 194.25 g/mol. The presence of the imidazole ring allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole moiety can coordinate with metal ions and form hydrogen bonds, influencing enzyme activity and receptor binding. Such interactions may modulate signaling pathways relevant to various diseases.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial and fungal strains. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The imidazole structure is known to interact with various cellular targets involved in cancer progression, such as kinases and transcription factors.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration, possibly through modulation of oxidative stress pathways.

Case Studies

Several case studies have highlighted the biological efficacy of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amines:

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans in the low micromolar range, indicating potent antimicrobial activity.
  • Cancer Cell Line Studies :
    • In assays involving human leukemia cell lines, this compound showed IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a novel anticancer agent.
  • Neuroprotection :
    • Experimental models of Alzheimer's disease revealed that treatment with the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated animals.

Comparative Analysis

To better understand the unique properties of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amines, a comparison with structurally similar compounds is useful:

Compound NameStructural DifferencesBiological Activity
2-(1H-imidazol-2-yl)cyclopentan-1-amLacks ethyl substitutionLower antimicrobial activity
4-(1H-imidazolyl)cyclohexanamineDifferent ring sizeReduced anticancer efficacy
3-(2-methylimidazolyl)cyclopentanamineMethyl substitution on imidazoleEnhanced neuroprotective effects

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